molecular formula C22H16N4O2S2 B4953930 N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dithiophene-2-carboxamide

N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dithiophene-2-carboxamide

Cat. No.: B4953930
M. Wt: 432.5 g/mol
InChI Key: GSSDGQUXZJBSIA-UHFFFAOYSA-N
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Description

N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dithiophene-2-carboxamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyldiazenyl group attached to a benzene ring, which is further connected to a dithiophene-2-carboxamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dithiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound, such as benzene-1,3-diamine, under basic conditions to form the phenyldiazenyl intermediate.

    Thienylation: The intermediate undergoes a thienylation reaction with thiophene derivatives in the presence of a catalyst, such as palladium, to introduce the dithiophene moiety.

    Amidation: Finally, the compound is subjected to amidation using carboxylic acid derivatives to form the desired carboxamide group.

Industrial Production Methods

Industrial production of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dithiophene-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dithiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dithiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes.

Mechanism of Action

The mechanism of action of N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dithiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • Poly[[4,8-bis[5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-1,3-diyl]] polymer
  • Poly[[4,8-bis[5-(2-ethylhexyl)-4-fluoro-2-thienyl]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]-2,5-thiophenediyl[5,7-bis(2-ethylhexyl)-4,8-dioxo-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-1,3-diyl]-2,5-thiophenediyl]

Uniqueness

N,N’-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dithiophene-2-carboxamide stands out due to its specific combination of functional groups, which imparts unique electronic and photophysical properties. These properties make it particularly suitable for applications in organic electronics and as a research tool in various scientific fields.

Properties

IUPAC Name

N-[4-phenyldiazenyl-3-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c27-21(19-8-4-12-29-19)23-16-10-11-17(26-25-15-6-2-1-3-7-15)18(14-16)24-22(28)20-9-5-13-30-20/h1-14H,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSDGQUXZJBSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201038486
Record name 2-Thiophenecarboxamide, N,N'-[4-(phenylazo)-1,3-phenylene]bis- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201038486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418775-05-0
Record name 2-Thiophenecarboxamide, N,N'-[4-(phenylazo)-1,3-phenylene]bis- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201038486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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